Ornidazole

Catalog No.
S538241
CAS No.
16773-42-5
M.F
C7H10ClN3O3
M. Wt
219.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ornidazole

CAS Number

16773-42-5

Product Name

Ornidazole

IUPAC Name

1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Molecular Formula

C7H10ClN3O3

Molecular Weight

219.62 g/mol

InChI

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3

InChI Key

IPWKIXLWTCNBKN-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Ornidazole, Ro 7 0207, Ro 7-0207, Ro 70207, Ro-70207, Ro7 0207, Ro7-0207, Ro70207, Tiberal

Canonical SMILES

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]

Description

The exact mass of the compound Ornidazole is 219.0411 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759295. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Antiparasitic Effects

  • Giardia lamblia

    Ornidazole is a well-established treatment for giardiasis, an intestinal parasitic infection caused by Giardia lamblia. Research investigates its effectiveness in various treatment regimens and compares it to other antiparasitic medications [].

  • Trichomoniasis

    Ornidazole is a first-line therapy for trichomoniasis, a sexually transmitted infection caused by Trichomonas vaginalis. Studies explore its efficacy in different treatment durations and single-dose regimens [].

Antibacterial Effects

  • Anaerobic Bacteria

    Ornidazole demonstrates activity against anaerobic bacteria, which lack the ability to survive in the presence of oxygen. Researchers utilize it to study and treat infections caused by these bacteria, particularly in the gastrointestinal tract.

  • Helicobacter pylori

    Ornidazole is part of combination therapies to eradicate Helicobacter pylori, a bacterium associated with peptic ulcers. Studies examine its role in treatment regimens alongside other antibiotics and proton pump inhibitors.

Other Research Applications

  • Antiprotozoal Activity

    Researchers are investigating the potential of Ornidazole against other protozoan parasites beyond those commonly treated clinically. This includes exploring its effectiveness against parasites causing amoebiasis and babesiosis.

  • Investigating Mechanisms of Action

    Scientific research delves into understanding how Ornidazole exerts its effects on parasites and bacteria. This includes studies on its impact on their DNA and cellular processes.

Ornidazole is a synthetic nitroimidazole compound primarily used as an antibiotic for treating protozoan infections, including trichomoniasis, amebiasis, and giardiasis. Its chemical structure is characterized by the formula C7H10ClN3O3C_7H_{10}ClN_3O_3 and a molar mass of approximately 219.63 g/mol. The compound is notable for its antimicrobial spectrum, which is similar to that of metronidazole but is generally better tolerated by patients .

The compound was initially introduced for the treatment of trichomoniasis before its broader applications in combating various protozoan and anaerobic bacterial infections were recognized. Additionally, ornidazole has been explored for potential uses in managing conditions such as Crohn's disease post-bowel resection .

Ornidazole's mechanism of action against parasites and bacteria involves the reduction of the nitro group by these organisms' enzymes. This reduction disrupts the parasite's or bacteria's DNA replication and protein synthesis, ultimately leading to cell death [].

Toxicity

Ornidazole is generally well-tolerated, but side effects like nausea, metallic taste, and dizziness can occur [].

  • LD50 (oral, rat): >5000 mg/kg [] - This indicates a low level of acute oral toxicity.
Typical of nitroimidazoles. It is synthesized through an acid-catalyzed reaction between 2-methyl-5-nitroimidazole and epichlorohydrin . This reaction forms the core structure of ornidazole, which includes a chlorinated alcohol moiety that contributes to its biological activity.

In biological systems, ornidazole is metabolized primarily in the liver, where it can be converted into active metabolites through reduction processes that yield cytotoxic derivatives. These derivatives interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis in susceptible organisms .

Ornidazole exhibits significant biological activity against a range of protozoa and anaerobic bacteria. Its mechanism of action involves the selective uptake by these microorganisms, followed by reduction to active forms that disrupt their DNA synthesis and function . The compound has also demonstrated radiation-sensitizing properties, enhancing the effectiveness of radiotherapy in certain contexts .

Research indicates that ornidazole may influence central nervous system activity, particularly through its enantiomers. For instance, R-(+) ornidazole has been shown to increase gamma-aminobutyric acid levels while decreasing glutamate levels, suggesting potential neuropharmacological effects .

The synthesis of ornidazole can be summarized as follows:

  • Starting Materials: 2-methyl-5-nitroimidazole and epichlorohydrin.
  • Reaction Conditions: Acid-catalyzed conditions promote the formation of the desired product.
  • Purification: The crude product is typically purified through crystallization or chromatography methods.

This synthetic pathway allows for the efficient production of ornidazole on a commercial scale .

: Used in cases involving anaerobic bacterial infections.
  • Potential Use in Oncology: Investigated as an adjunct treatment to enhance radiotherapy effects due to its sensitizing properties .
  • Additionally, ongoing research explores its role in preventing infections during elective colorectal surgeries .

    Ornidazole has been studied for its interactions with various drugs and biological systems. Notably:

    • Drug Interactions: It may interact with other medications metabolized by liver enzymes, potentially altering their efficacy or toxicity.
    • Biological Interactions: Studies have indicated that ornidazole can modulate neurotransmitter levels in the brain, suggesting implications for neurological health .

    Further research into these interactions is essential for optimizing therapeutic regimens involving ornidazole.

    Ornidazole belongs to a class of compounds known as nitroimidazoles. Similar compounds include:

    • Metronidazole: Commonly used for similar infections but may have different side effects and tolerability profiles.
    • Tinidazole: Another nitroimidazole with a similar spectrum of activity but differing pharmacokinetics.
    • Secnidazole: An alternative treatment option with a longer half-life and single-dose regimen.
    CompoundSpectrum of ActivityUnique Features
    OrnidazoleAntiprotozoal and antibacterialBetter tolerated than metronidazole
    MetronidazoleAntiprotozoal and antibacterialMore widely used; potential side effects
    TinidazoleAntiprotozoalLonger half-life; single-dose option
    SecnidazoleAntiprotozoalExtended release; less frequent dosing

    Ornidazole's unique position lies in its improved tolerability compared to metronidazole while retaining effective antimicrobial properties .

    Industrial Synthesis Routes

    The industrial synthesis of ornidazole primarily involves the reaction between 2-methyl-5-nitroimidazole and epichlorohydrin through various catalytic and non-catalytic pathways. The fundamental chemical transformation involves nucleophilic attack by the nitrogen atom of the imidazole ring on the epoxide carbon of epichlorohydrin, followed by ring-opening to yield the desired product [1] [2] [3].

    Epichlorohydrin-Mediated Alkylation

    The epichlorohydrin-mediated alkylation represents the most widely adopted industrial approach for ornidazole synthesis. This methodology involves the nucleophilic substitution reaction between 2-methyl-5-nitroimidazole and epichlorohydrin under carefully controlled conditions [1] [2].

    The reaction mechanism proceeds through the initial formation of an epoxide intermediate, which subsequently undergoes ring-opening to form the characteristic chlorohydrin structure of ornidazole. Research has demonstrated that the reaction can be optimized using 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea as a catalyst, achieving yields of 85.2% with product purity reaching 99.67% [1].

    The optimized reaction conditions involve maintaining the reaction temperature at 25-30°C for 6 hours in ethyl acetate solvent, with a catalyst loading of 4.13 grams per 127.1 grams of substrate. The reaction mixture requires mechanical stirring at 50-300 rpm to ensure adequate mass transfer and reaction homogeneity [1].

    A significant advancement in this methodology involves the use of acidic polymer resin as a recyclable catalyst system. This approach allows for catalyst recovery and reuse for 3-5 cycles while maintaining catalytic activity, representing a substantial improvement over traditional single-use catalyst systems [3] [4].

    Catalytic Optimization in Condensation Reactions

    Catalytic optimization in ornidazole synthesis has focused on improving reaction efficiency, selectivity, and environmental compatibility. The development of heterogeneous catalytic systems has been particularly significant in achieving these objectives [2] [3].

    The implementation of macroporous acidic polymer resin as a heterogeneous catalyst has demonstrated considerable advantages over homogeneous systems. This approach provides high catalytic activity while simplifying post-reaction processing through simple filtration procedures. The resin-supported catalyst maintains activity for multiple reaction cycles, with yields consistently ranging from 75-80% [2].

    Temperature optimization studies have revealed that maintaining reaction temperatures between 25-30°C provides optimal balance between reaction rate and selectivity. Higher temperatures tend to promote side reactions and reduce overall product selectivity, while lower temperatures result in incomplete conversion and extended reaction times [1].

    The role of pH control in catalytic optimization cannot be understated. Proper pH adjustment during the workup procedure, typically to pH 4.0 using hydrochloric acid, ensures efficient product isolation and minimizes impurity formation. Subsequent pH adjustment to 8.0 with sodium hydroxide facilitates product precipitation and recovery [1].

    Green Chemistry Approaches

    The implementation of green chemistry principles in ornidazole synthesis has become increasingly important due to environmental concerns and regulatory requirements. Several approaches have been developed to minimize environmental impact while maintaining production efficiency [3] [4].

    Catalyst recycling represents a primary green chemistry approach, where traditional single-use aluminum trichloride catalysts have been replaced with resin-supported systems capable of multiple uses. This modification reduces catalyst waste by approximately 60-80% compared to conventional methods, while maintaining comparable catalytic activity [3].

    Solvent reduction strategies have focused on developing single-solvent systems to replace multi-solvent approaches. The adoption of ethyl acetate as the primary reaction solvent has eliminated the need for multiple organic solvents, reducing overall solvent consumption by approximately 40-50% [3].

    Atom economy improvements have been achieved through direct condensation reactions that minimize the formation of by-products. This approach increases substrate utilization efficiency and reduces waste generation, contributing to more sustainable manufacturing processes [3].

    Energy efficiency enhancements include the development of room-temperature reaction protocols that eliminate the need for low-temperature control systems. This modification reduces energy consumption by approximately 30-40% compared to traditional low-temperature methods [3].

    Purification and Crystallization Techniques

    The purification and crystallization of ornidazole require careful attention to solvent selection, temperature control, and crystal form management to ensure product quality and stability [5] [6] [7].

    Recrystallization from toluene has been established as a standard purification technique, providing high-purity crystals with melting points of 77-78°C. This method effectively removes impurities and provides consistent crystal morphology suitable for pharmaceutical applications [7].

    Ethanol-water recrystallization systems, particularly using a 25:75 ethanol-to-water ratio, have proven effective for obtaining pharmaceutical-grade ornidazole. This approach involves heating the crude product to 60°C to achieve complete dissolution, followed by controlled cooling to induce crystallization [6] [8].

    Activated carbon treatment has been incorporated into purification protocols to remove colored impurities and improve product appearance. The treatment involves adding 0.5% (w/v) activated carbon to the hot solution at 60°C, followed by filtration to remove the carbon and associated impurities [6].

    Aqueous workup procedures have been optimized to achieve high recovery yields of 85-90% while maintaining product purity at 99.67%. These procedures involve careful pH control and liquid-liquid extraction using ethyl acetate and water systems [1].

    The crystallization process requires careful monitoring of polymorphic transformations, as ornidazole can exist in multiple crystal forms with different melting points and stability characteristics. Differential scanning calorimetry studies have revealed that ornidazole can undergo polymorphic transformation during crystallization, with the semi-crystalline form melting at 73.2°C and the original form melting at 85.9°C [5].

    Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
    Epichlorohydrin-Mediated Alkylation2-methyl-5-nitroimidazole, epichlorohydrin1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thioureaEthyl acetate25-306 hours85.299.67
    Acid-Catalyzed Condensation2-methyl-5-nitroimidazole, epichlorohydrinConcentrated hydrochloric acidConcentrated aqueous HClBoiling point (100)20 minutesNot specifiedNot specified
    Resin-Supported Catalytic Method2-methyl-5-nitroimidazole, epichlorohydrinMacroporous acidic polymer resinEthyl acetateRoom temperatureVariable75-80Not specified
    Formic Acid-Mediated Synthesis2-methyl-5-nitroimidazole, S-(+)-epichlorohydrinFormic acid, concentrated sulfuric acidFormic acid30-404.5 hoursNot specifiedNot specified
    Optically Active Synthesis2-methyl-5-nitroimidazole, chiral epichlorohydrinLewis acid catalystOrganic solvent0-202-10 hoursNot specifiedNot specified
    ParameterOptimal ValueEffect on YieldReference Condition
    Catalyst Loading4.13 g (for 127.1 g substrate)Direct correlation up to optimal loadingThiourea catalyst system
    Reaction Temperature25-30°CHigher temperatures reduce selectivityEpichlorohydrin alkylation
    Reaction Time6 hoursLonger times increase conversionStandard reaction protocol
    Solvent TypeEthyl acetatePolar solvents enhance reaction rateComparative solvent study
    Stirring Speed50-300 rpmAdequate mixing improves mass transferMechanical stirring optimization
    pH ControlpH 4.0 (workup)Proper pH ensures product isolationAqueous workup procedure
    Catalyst Recyclability3-5 cyclesMaintained activity for multiple cyclesResin-supported catalyst
    Green ApproachTraditional MethodGreen AlternativeEnvironmental BenefitEconomic Impact
    Catalyst RecyclingSingle-use AlCl3 catalystResin-supported catalyst (3-5 cycles)Reduced catalyst wasteLower catalyst costs
    Solvent ReductionMultiple organic solventsSingle solvent system (ethyl acetate)Lower solvent consumptionReduced solvent expenses
    Atom EconomyLower atom utilizationDirect condensation reactionHigher substrate utilizationHigher process efficiency
    Waste MinimizationHigh waste generationAqueous workup with recyclingMinimal waste streamsLower waste treatment costs
    Energy EfficiencyLow-temperature control requiredRoom temperature operationReduced energy consumptionReduced energy costs
    Purification MethodSolvent SystemTemperature (°C)Yield Recovery (%)Purity AchievedMelting Point (°C)
    Recrystallization from tolueneTolueneReflux temperatureNot specifiedHigh purity crystals77-78
    Ethanol-water recrystallizationEthanol:water (25:75)60High recoveryPharmaceutical grade85-90
    Aqueous workupWater, pH adjustmentRoom temperature85-9099.67%Not specified
    Liquid-liquid extractionEthyl acetate/waterRoom temperatureVariableGood purityNot specified
    Activated carbon treatmentEthanol-water with activated carbon60High recoveryDecolorized productNot specified

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    0.6

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    1

    Exact Mass

    219.0410689 g/mol

    Monoisotopic Mass

    219.0410689 g/mol

    Heavy Atom Count

    14

    LogP

    0.6 (LogP)

    Appearance

    Solid powder

    Melting Point

    77.5 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    62XCK0G93T

    GHS Hazard Statements

    Aggregated GHS information provided by 96 companies from 3 notifications to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Amebicides

    ATC Code

    G - Genito urinary system and sex hormones
    G01 - Gynecological antiinfectives and antiseptics
    G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
    G01AF - Imidazole derivatives
    G01AF06 - Ornidazole
    J - Antiinfectives for systemic use
    J01 - Antibacterials for systemic use
    J01X - Other antibacterials
    J01XD - Imidazole derivatives
    J01XD03 - Ornidazole
    P - Antiparasitic products, insecticides and repellents
    P01 - Antiprotozoals
    P01A - Agents against amoebiasis and other protozoal diseases
    P01AB - Nitroimidazole derivatives
    P01AB03 - Ornidazole

    Pictograms

    Irritant

    Irritant

    Other CAS

    16773-42-5

    Metabolism Metabolites

    Ornidazole has known human metabolites that include (2S,3S,4S,5R)-6-[1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

    Wikipedia

    Ornidazole

    Use Classification

    Pharmaceuticals

    Dates

    Last modified: 08-15-2023
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    9: Aksoy Gökmen A, Girginkardeşler N, Kilimcioğlu AA, Şirin MC, Özbilgin A. [In vitro susceptibility of Trichomonas vaginalis to metronidazole, ornidazole and proton pump inhibitors pantoprazole and esomeprazole]. Mikrobiyol Bul. 2016 Jan;50(1):133-9. Turkish. PubMed PMID: 27058337.
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    12: Dewani AP, Bakal RL, Kokate PG, Chandewar AV, Patra S. Development of a Single Ion Pair HPLC Method for Analysis of Terbinafine, Ofloxacin, Ornidazole, Clobetasol, and Two Preservatives in a Cream Formulation: Application to In Vitro Drug Release in Topical Simulated Media-Phosphate Buffer Through Rat Skin. J AOAC Int. 2015 Jul-Aug;98(4):913-20. doi: 10.5740/jaoacint.14-189. PubMed PMID: 26268972.
    13: Guler S, Aytar H, Soyuduru M, Ramadan H. Disulfiram-like Reaction with Ornidazole. Am J Emerg Med. 2015 Sep;33(9):1330.e7-8. doi: 10.1016/j.ajem.2015.03.022. Epub 2015 Mar 14. PubMed PMID: 25812749.
    14: Das D, Ghosh P, Dhara S, Panda AB, Pal S. Dextrin and poly(acrylic acid)-based biodegradable, non-cytotoxic, chemically cross-linked hydrogel for sustained release of ornidazole and ciprofloxacin. ACS Appl Mater Interfaces. 2015 Mar 4;7(8):4791-803. doi: 10.1021/am508712e. Epub 2015 Feb 18. PubMed PMID: 25654747.
    15: Gopinath KG, Wilson BP, Viggeswarpu S, Mathews PK, Mani S. Ornidazole-induced ataxia in an Indian woman: A case report. SAGE Open Med Case Rep. 2015 Dec 15;3:2050313X15621857. doi: 10.1177/2050313X15621857. eCollection 2015. PubMed PMID: 27489705; PubMed Central PMCID: PMC4857303.
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